2-(Butyl(3-pyridinylcarbonyl)amino)ethyl 3-pyridinecarboxylate hemihydrate
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Overview
Description
2-(Butyl(3-pyridinylcarbonyl)amino)ethyl 3-pyridinecarboxylate hemihydrate is a complex organic compound that features a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of pyridine rings in its structure suggests that it may exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl(3-pyridinylcarbonyl)amino)ethyl 3-pyridinecarboxylate hemihydrate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the pyridinecarboxylate ester and the subsequent coupling with the butyl(3-pyridinylcarbonyl)amino group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Butyl(3-pyridinylcarbonyl)amino)ethyl 3-pyridinecarboxylate hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(Butyl(3-pyridinylcarbonyl)amino)ethyl 3-pyridinecarboxylate hemihydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Butyl(3-pyridinylcarbonyl)amino)ethyl 3-pyridinecarboxylate hemihydrate involves its interaction with specific molecular targets and pathways. The pyridine rings in the compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Butyl 3-pyridinecarboxylate
- Ethyl 3-pyridinecarboxylate
- Methyl 3-pyridinecarboxylate
Uniqueness
2-(Butyl(3-pyridinylcarbonyl)amino)ethyl 3-pyridinecarboxylate hemihydrate is unique due to its specific structure, which combines two pyridine rings with a butyl group and an aminoethyl linkage. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
89054-86-4 |
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Molecular Formula |
C36H44N6O7 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
2-[butyl(pyridine-3-carbonyl)amino]ethyl pyridine-3-carboxylate;hydrate |
InChI |
InChI=1S/2C18H21N3O3.H2O/c2*1-2-3-10-21(17(22)15-6-4-8-19-13-15)11-12-24-18(23)16-7-5-9-20-14-16;/h2*4-9,13-14H,2-3,10-12H2,1H3;1H2 |
InChI Key |
ONGJMUMNHRVISS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCOC(=O)C1=CN=CC=C1)C(=O)C2=CN=CC=C2.CCCCN(CCOC(=O)C1=CN=CC=C1)C(=O)C2=CN=CC=C2.O |
Origin of Product |
United States |
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